molecular formula C19H15FN2O4 B11381434 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B11381434
M. Wt: 354.3 g/mol
InChI Key: WLLWIQDOSYZCKQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 4-fluorobenzylamine reacts with a furan-2-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the acylation of this amine with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of amines from the nitro group.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl and furan moieties may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide
  • N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide
  • N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide

Uniqueness

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

This detailed article provides a comprehensive overview of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-nitrobenzamide

InChI

InChI=1S/C19H15FN2O4/c20-15-9-7-14(8-10-15)12-21(13-16-4-3-11-26-16)19(23)17-5-1-2-6-18(17)22(24)25/h1-11H,12-13H2

InChI Key

WLLWIQDOSYZCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)[N+](=O)[O-]

Origin of Product

United States

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